molecular formula C10H17ClN4O B13625922 3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide

3-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide

Cat. No.: B13625922
M. Wt: 244.72 g/mol
InChI Key: MKRBNRSKYMVLTL-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide is a compound that belongs to the pyrazole family. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide typically involves the reaction of 4-chloro-1H-pyrazole with appropriate amines and other reagents under controlled conditions. The specific synthetic route may vary, but a common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction reactions may lead to different oxidation states of the compound.

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(propylamino)propanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a chlorinated position and an amide group makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-methyl-2-(propylamino)propanamide

InChI

InChI=1S/C10H17ClN4O/c1-3-4-13-10(2,9(12)16)7-15-6-8(11)5-14-15/h5-6,13H,3-4,7H2,1-2H3,(H2,12,16)

InChI Key

MKRBNRSKYMVLTL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)(CN1C=C(C=N1)Cl)C(=O)N

Origin of Product

United States

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